molecular formula C11H11IO B8275142 3-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

3-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B8275142
M. Wt: 286.11 g/mol
InChI Key: AJLBQRDXJGEBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one: is a chemical compound characterized by its unique structure, which includes an iodine atom attached to a tetrahydrobenzocyloheptenone framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one typically involves the iodination of a suitable precursor. One common method is the iodination of 6,7,8,9-tetrahydrobenzocylohepten-5-one using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective introduction of the iodine atom.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, cyanides, polar aprotic solvents, moderate temperatures.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: The compound’s unique structure may be exploited to design drugs with specific biological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one involves its interaction with molecular targets through its iodine atom and carbonyl group. The iodine atom can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding and nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is unique due to its tetrahydrobenzocyloheptenone structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H11IO

Molecular Weight

286.11 g/mol

IUPAC Name

3-iodo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C11H11IO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2

InChI Key

AJLBQRDXJGEBEX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC(=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.